1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
The synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of a click reaction between substituted benzyl azide and an alkyne, followed by oxidation to introduce the aldehyde group . Another approach includes the regioselective one-step synthesis using lithium tri-tert-butoxyaluminum hydride to reduce the ester functional group to an aldehyde . These methods offer high regioselectivity and yields under mild conditions.
Chemical Reactions Analysis
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . In medicinal applications, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: This compound lacks the aldehyde group but shares similar structural features and biological activities.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds have a carboxylate group instead of an aldehyde, offering different reactivity and applications.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: This compound combines the triazole ring with a thiazole moiety, providing unique pharmacological properties.
The uniqueness of this compound lies in its aldehyde functional group, which allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
89844-81-5 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-benzyl-5-phenyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-12-15-16(14-9-5-2-6-10-14)19(18-17-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
InChI Key |
MTMMPBIRYUCROT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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